![molecular formula C7H10N2S B6264483 4-cyclobutyl-1,3-thiazol-2-amine CAS No. 475058-07-2](/img/no-structure.png)
4-cyclobutyl-1,3-thiazol-2-amine
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Overview
Description
4-cyclobutyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 475058-07-2 . It has a molecular weight of 154.24 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for 4-cyclobutyl-1,3-thiazol-2-amine is 1S/C7H10N2S/c8-7-9-6(4-10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) . This indicates that the compound has a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Heterocyclic Synthesis Applications
Thiazole derivatives serve as crucial building blocks in synthesizing a wide array of heterocyclic compounds. Their reactivity and versatility facilitate the creation of complex molecules with potential applications in pharmaceuticals, agriculture, and materials science. The synthesis of heterocycles like pyrazolines, thiazolines, and thiazolidinones involves reactions under mild conditions, offering pathways to develop compounds with enhanced biological activities (Gomaa & Ali, 2020).
Pharmacological Evaluation
Thiazole derivatives have been evaluated for various pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The design and development of benzofused thiazole derivatives, for instance, have shown promise as potential antioxidant and anti-inflammatory agents. In vitro screenings indicate distinct activities against specific inflammatory markers, underscoring the therapeutic potential of these compounds (Raut et al., 2020).
Biological Activity and Therapeutic Applications
Research on thiazole-based compounds has highlighted their significant bioactivity, including antimicrobial, anticancer, and antidiabetic effects. The modification of thiazole scaffolds has led to the discovery of new drugs with lesser side effects and improved efficacy. Thiazole derivatives, due to their structural diversity, offer a rich framework for the development of novel therapeutic agents targeting a range of diseases (Leoni et al., 2014; Leoni et al., 2014, Part 2).
Safety and Hazards
The safety information available indicates that 4-cyclobutyl-1,3-thiazol-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Thiazole derivatives, including 4-cyclobutyl-1,3-thiazol-2-amine, have shown potential in various biological activities such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Future research could focus on exploring these potentials further, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-cyclobutyl-1,3-thiazol-2-amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
4-cyclobutyl-1,3-thiazol-2-amine interacts with tubulin by binding to its colchicine binding site . This interaction inhibits tubulin polymerization and disrupts microtubule dynamics . As a result, the compound can arrest cells during mitosis, leading to cell death .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics, which is a critical component of the cell cycle. By disrupting microtubule dynamics, the compound interferes with the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase .
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death . This makes 4-cyclobutyl-1,3-thiazol-2-amine a potential candidate for antitumor or cytotoxic drug molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-cyclobutyl-1,3-thiazol-2-amine can be achieved through a multi-step process involving the cyclization of a suitable precursor.", "Starting Materials": [ "Cyclobutylamine", "2-bromoacetic acid", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclobutylamine is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form 4-cyclobutyl-2-oxo-butanoic acid.", "Step 2: The resulting acid is then reacted with thiourea in ethanol to form the corresponding thiazolidinone intermediate.", "Step 3: The thiazolidinone intermediate is then cyclized using hydrochloric acid to form 4-cyclobutyl-1,3-thiazol-2-amine." ] } | |
CAS RN |
475058-07-2 |
Product Name |
4-cyclobutyl-1,3-thiazol-2-amine |
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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